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Compound of Interest

Compound Name:
5-chloro-1H-pyrrolo[2,3-b]pyridine-

3-carbaldehyde

Cat. No.: B1462770 Get Quote

An In-Depth Technical Guide to the Structural and Physicochemical Properties of 5-Chloro-7-

Azaindole-3-Carbaldehyde

Abstract
5-Chloro-7-azaindole-3-carbaldehyde (5Cl7AICA) is a pivotal heterocyclic building block in the

fields of medicinal chemistry and materials science. As a derivative of 7-azaindole, a well-

established bioisostere of indole, this compound merges the unique electronic properties of the

pyrrolopyridine core with the versatile reactivity of an aldehyde functional group. This guide

provides a comprehensive analysis of its core structural properties, synthesis, and chemical

reactivity, grounded in spectroscopic and crystallographic data. We delve into the causality

behind its solid-state architecture, its characteristic spectral signatures, and its utility as a

precursor for more complex molecular frameworks, offering field-proven insights for

professionals in drug discovery and development.

Molecular and Crystal Structure: A Tale of Planarity
and Hydrogen Bonding
The foundational structure of 5-chloro-7-azaindole-3-carbaldehyde is built upon the 1H-

pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. The molecule's architecture is characterized by

the fusion of a five-membered pyrrole ring and a six-membered pyridine ring. Key substitutions
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include a chlorine atom at the C5 position of the pyridine ring and a formyl (aldehyde) group at

the C3 position of the pyrrole ring.

Crystallographic Analysis
Single-crystal X-ray diffraction analysis provides the most definitive insight into the molecule's

three-dimensional structure and intermolecular interactions in the solid state.[1] 5Cl7AICA

crystallizes in the monoclinic P2₁/c space group.[1][2]

X-ray analysis confirms that the fused bicyclic core and the appended carbaldehyde group are

virtually coplanar. This planarity is a consequence of the sp² hybridization of the constituent

atoms and the delocalized π-electron system across the azaindole ring. The C5-Cl bond length

is approximately 1.732 Å, which is typical for chlorine atoms attached to an aromatic ring.[1]

The Supramolecular Dimer: A Dominant Structural Motif
A critical feature revealed by crystallography is the formation of a stable, centrosymmetric

dimer in the crystal lattice. This dimer is formed through a pair of strong and nearly linear N1–

H1···N7′ hydrogen bonds between two adjacent molecules.[1] This interaction, where the

pyrrole N-H of one molecule donates its proton to the pyridine nitrogen (N7) of a second

molecule, is a hallmark of 7-azaindole derivatives and is crucial for understanding the

compound's physical properties, such as its relatively high melting point and its vibrational

spectra.[3]

The diagram below illustrates this fundamental hydrogen-bonding interaction that defines the

supramolecular assembly of 5Cl7AICA in the solid state.
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Hydrogen-bonded dimer of 5Cl7AICA.
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Physicochemical and Spectroscopic Profile
The structural features of 5Cl7AICA directly influence its observable physicochemical and

spectroscopic properties.

Physicochemical Properties
The key physical and chemical identifiers for this compound are summarized below. Its high

melting point is consistent with the stable, hydrogen-bonded dimer structure observed in the

solid state. Solubility is generally limited in nonpolar solvents but increases in polar aprotic

solvents.

Property Value Source(s)

CAS Number 954112-61-9 [4][5]

Molecular Formula C₈H₅ClN₂O [5]

Molecular Weight 180.59 g/mol [5]

Appearance Off-white to pale yellow solid -

Melting Point 199-202 °C [5]

Solubility

Soluble in DMF, DMSO;

sparingly soluble in alcohols

and chlorinated solvents.

Inferred

Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint for the molecule, confirming its identity and

providing insight into its electronic environment.

2.2.1. Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is particularly sensitive to the hydrogen bonding within the 5Cl7AICA

dimer.

N-H Stretching: A prominent and characteristic feature in the IR spectrum is a very broad

absorption band observed between 3300 and 2500 cm⁻¹. This is not a sharp peak, which is
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indicative of a strong hydrogen-bonded N-H oscillator. The specific N1-H stretching vibration

is assigned to a band around 3098 cm⁻¹.[1]

C=O Stretching: The aldehyde carbonyl group (C=O) stretching vibration gives rise to a

strong absorption in the IR spectrum, typically found in the region of 1650-1680 cm⁻¹,

consistent with a conjugated aldehyde.[2]

2.2.2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides precise information about the chemical environment of the

hydrogen atoms. The expected signals in a solvent like DMSO-d₆ are:

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity Notes

N1-H ~12.5 Broad Singlet

Exchangeable proton,

chemical shift is

concentration and

solvent dependent.

H-C=O ~10.0 Singlet

Characteristic

downfield signal for an

aldehyde proton.

H2 ~8.5 Singlet / Doublet

Proton on the pyrrole

ring adjacent to the N-

H.

H4 ~8.4 Doublet
Aromatic proton on

the pyridine ring.

H6 ~8.2 Doublet
Aromatic proton on

the pyridine ring.

Note: The exact chemical shifts and coupling constants can vary based on the solvent and

spectrometer frequency. The values presented are representative for this class of compounds.

[6][7]

2.2.3. Mass Spectrometry
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Mass spectrometry confirms the molecular weight of the compound. Under typical Electron

Ionization (EI) or Electrospray Ionization (ESI) conditions, the spectrum will show a prominent

molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to its molecular

weight, accounting for isotopic distribution of chlorine.

[M]⁺: m/z ≈ 180.01 (for ³⁵Cl) and 182.01 (for ³⁷Cl) in an approximate 3:1 ratio.

Synthesis and Chemical Reactivity
5-Chloro-7-azaindole-3-carbaldehyde is most commonly synthesized via electrophilic

formylation of the corresponding 5-chloro-7-azaindole precursor.

Synthesis via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group onto

electron-rich aromatic and heteroaromatic rings.[8] The reaction involves two key stages: first,

the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from a substituted

amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus

oxychloride (POCl₃). Second, the electron-rich 7-azaindole ring attacks this electrophile,

followed by hydrolysis to yield the final aldehyde.[9]
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Workflow for the Vilsmeier-Haack Synthesis.

Field-Proven Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative methodology based on standard procedures for formylating

indole-like substrates.[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.ijpcbs.com/articles/review-article-on-vilsmeierhaack-reaction.pdf
https://www.organic-chemistry.org/namedreactions/vilsmeier-reaction.shtm
https://www.benchchem.com/product/b1462770?utm_src=pdf-body-img
https://www.growingscience.com/ccl/Vol2/ccl_2013_14.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1462770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a

magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0

equiv.) in an ice-water bath (0-5 °C).

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to

the cooled DMF with vigorous stirring, ensuring the internal temperature does not exceed 10

°C. After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes. The

formation of a solid white precipitate indicates the generation of the Vilsmeier reagent.

Substrate Addition: Dissolve 5-chloro-7-azaindole (1.0 equiv.) in a minimal amount of DMF

and add it dropwise to the Vilsmeier reagent slurry.

Reaction: After the addition, remove the ice bath and heat the reaction mixture to 70-80 °C.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material

is consumed (typically 4-6 hours).

Workup and Isolation: Cool the reaction mixture to room temperature and pour it carefully

onto crushed ice. Basify the aqueous solution by the slow addition of aqueous sodium

hydroxide (e.g., 30% w/v) until the pH is between 8-9, while keeping the mixture cool in an

ice bath.

Purification: The resulting precipitate is collected by vacuum filtration, washed thoroughly

with cold water, and dried under vacuum. The crude product can be further purified by

recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column

chromatography to yield pure 5-chloro-7-azaindole-3-carbaldehyde.

Chemical Reactivity and Synthetic Utility
The true value of 5Cl7AICA for a synthetic chemist lies in its versatile reactivity, which allows

for extensive molecular elaboration. The aldehyde group is a synthetic linchpin for a variety of

transformations.[11]

Condensation Reactions: Reacts with primary amines to form Schiff bases (imines), with

hydrazines to form hydrazones, and with hydroxylamine to form oximes.

Nucleophilic Addition: Undergoes addition of organometallic reagents (e.g., Grignard,

organolithium) to form secondary alcohols.
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Reductive Amination: Serves as a key substrate for introducing substituted aminomethyl

groups at the C3 position.

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic

acid or reduced to a primary alcohol.

Wittig and Horner-Wadsworth-Emmons Reactions: Allows for the conversion of the aldehyde

into various alkenes, introducing carbon-carbon double bonds.

Key Synthetic Transformations

5-Chloro-7-azaindole-3-carbaldehyde

Secondary Alcohol

1. R-MgBr
2. H₃O⁺

Imine / Schiff Base

R-NH₂

Carboxylic Acid

KMnO₄ or Ag₂O

Alkene

Wittig Reagent
(Ph₃P=CHR)

Click to download full resolution via product page

Key reaction pathways for 5Cl7AICA.

Applications in Drug Discovery
The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry due to its ability to

mimic purine bases and engage in crucial hydrogen-bonding interactions with biological

targets.[3] Derivatives of 7-azaindole are widely investigated as:

Kinase Inhibitors: The scaffold serves as an effective hinge-binding motif in the ATP-binding

pocket of many protein kinases.

Anticancer and Antiviral Agents: Many compounds incorporating this core have shown potent

activity against various cancer cell lines and viruses.[1][12]

CNS-Active Agents: The scaffold is present in molecules designed to treat neurological

disorders.
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5-Chloro-7-azaindole-3-carbaldehyde serves as a critical starting material for the synthesis of

complex libraries of such compounds, allowing for systematic exploration of the structure-

activity relationship (SAR) by modifying the C3 position.

Conclusion
5-Chloro-7-azaindole-3-carbaldehyde is a compound of significant scientific interest, defined by

a planar, electron-rich heterocyclic core and a reactive aldehyde handle. Its propensity to form

strong intermolecular hydrogen-bonded dimers dictates its solid-state properties and provides a

characteristic spectroscopic signature. Through well-established synthetic protocols like the

Vilsmeier-Haack reaction, it is readily accessible and serves as a versatile platform for the

development of novel therapeutics and functional materials. A thorough understanding of its

structural properties, as detailed in this guide, is essential for its effective application in

advanced chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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